Senfolomycin A - 11017-36-0

Senfolomycin A

Catalog Number: EVT-1188060
CAS Number: 11017-36-0
Molecular Formula: C29H36N2O16S
Molecular Weight: 700.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Senfolomycin A involves complex biosynthetic pathways inherent to Streptomyces species. The gene clusters responsible for its production have been identified through genomic sequencing and comparative analyses of various Streptomyces strains, including Streptomyces paulus NRRL 8115 and Streptomyces albus J1074. These studies have revealed that specific genes encode enzymes responsible for the assembly of the glycosylated structure, including glycosyltransferases and other modifying enzymes .

The fermentation process typically involves inoculating a suitable growth medium with spores from these Streptomyces strains, followed by controlled culture conditions (e.g., temperature, pH) to optimize yield. For example, in one study, cultures were grown at 28°C for several days, followed by extraction processes using organic solvents like ethyl acetate to isolate the compound .

Molecular Structure Analysis

Senfolomycin A features a complex molecular structure characterized by multiple functional groups, including sugars attached via C- or O-glycosidic bonds. Its structure has been elucidated using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, confirming its unique fragmentation patterns and connectivity of atoms .

The presence of a sulfonate group within its structure contributes to its biological activity and solubility properties. The detailed stereochemistry remains a focus of ongoing research to fully understand its interactions with biological targets.

Chemical Reactions Analysis

Senfolomycin A participates in various chemical reactions typical of glycosylated compounds. These include hydrolysis reactions where glycosidic bonds can be cleaved, leading to the release of sugar moieties. Additionally, it may undergo redox reactions due to the presence of functional groups capable of donating or accepting electrons.

The compound's reactivity can be influenced by environmental factors such as pH and temperature, which are critical during both synthesis and application processes. Understanding these reactions is essential for optimizing extraction methods and enhancing stability during storage.

Mechanism of Action

The mechanism of action of Senfolomycin A is primarily linked to its antibacterial properties. It exerts its effects by inhibiting bacterial protein synthesis, likely through interference with ribosomal function or by disrupting cell wall synthesis pathways. This mode of action is common among antibiotics derived from Streptomyces, which often target essential bacterial processes.

Research has shown that Senfolomycin A can effectively combat various bacterial strains, although detailed studies on its specific targets within bacterial cells are still required to elucidate the full scope of its pharmacological effects .

Physical and Chemical Properties Analysis

Senfolomycin A exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar organic solvents, which aids in its extraction during purification processes.
  • Stability: The compound's stability can vary based on environmental conditions; thus, storage in controlled conditions is recommended.
  • Melting Point: Specific melting point data may vary based on purity levels but generally falls within a range typical for complex glycosides.

These properties are crucial for understanding how Senfolomycin A can be effectively utilized in pharmaceutical formulations.

Applications

Senfolomycin A holds significant promise in various scientific applications:

  • Antibiotic Development: Its antibacterial properties make it a candidate for developing new antibiotics to address antibiotic resistance.
  • Pharmaceutical Research: Ongoing studies aim to explore its potential in treating other diseases beyond bacterial infections.
  • Biotechnological Applications: The compound's biosynthetic pathways offer insights into genetic engineering possibilities for enhanced production of similar compounds.
Introduction

Historical Discovery of Senfolomycin A

Senfolomycin A was first identified in the early 1980s through independent research efforts:

  • Initial Isolation (Pre-1982): Early studies described compounds later recognized as senfolomycins, though structural characterization remained incomplete [2].
  • Structural Clarification (1988): Senfolomycin A and B were definitively characterized and found to be stereoisomers of paulomycins E and F, differing specifically in the configuration at the C3″ methoxy group of the paulomycose sugar unit [2]. This established a critical structural link within the paulomycin antibiotic family.
  • Nomenclature Reconciliation: The synonymy between senfolomycins and specific paulomycins resolved prior conflicting reports of structurally similar metabolites from different Streptomyces strains [2]. This reclassification unified research on these compounds under the paulomycin family while retaining the senfolomycin designation for the C3″ epimers.

Table 1: Key Events in Senfolomycin A Identification

YearEventSignificance
Pre-1982Isolation of early analogs (e.g., U-43120, NSC-163500)Initial discovery without complete structural assignment
1982Paulomycin A/B structural elucidationDefined core scaffold shared by senfolomycins
1988Senfolomycin A/B structural determination and relation to paulomycinsEstablished senfolomycin A as the C3″ epimer of paulomycin E [2]

Taxonomic Origin and Producing Organisms

Senfolomycin A is biosynthesized by specific actinobacterial strains within the genus Streptomyces:

  • Primary Producer: Streptomyces ochrosporus (JCM 4928, NRRL 3146, Lederle Labs RA 6950) is the archetypal senfolomycin-producing organism [4]. Strain preservation history confirms its use in dedicated antibiotic discovery programs.
  • Related Producers: Streptomyces paulus (NRRL 8115), Streptomyces sp. YN86, and Streptomyces albus J1074 produce paulomycins (including epimers equivalent to senfolomycins) [2]. Genetic analyses confirm highly conserved biosynthetic gene clusters (pau genes) across these strains, explaining their shared chemical output.
  • Biosynthetic Context: These soil-dwelling streptomycetes employ complex modular enzymatic machinery to assemble senfolomycin A. Key steps include glycosylation by dedicated glycosyltransferases and formation of the isothiocyanate moiety via enzymatic sulfur incorporation [2].

Table 2: Documented Senfolomycin A-Producing Microorganisms

OrganismStrain DesignationsCulture Collection Accessions
Streptomyces ochrosporusRA 6950NRRL 3146, JCM 4928 [4]
Streptomyces paulusNRRL 8115NRRL 8115 [2]
Streptomyces albusJ1074J1074 [2]

Structural Classification Within Phosphoglycolipid Antibiotics

Senfolomycin A belongs to the phosphoglycolipid class, characterized by a lipid anchor linked to a glycosylated core via a phosphodiester bridge. Its specific structure comprises four key domains:

  • Quinone-like Ring A: A dihydrobenzoquinone moiety serving as the aglycone core [2].
  • Glycosylated Units:
  • A conserved D-allose sugar acetylated at the O4′ position.
  • The branched-chain octose "paulomycose" esterified with 2-methylbutyrate/isobutyrate and featuring the critical 3″-O-methyl group defining senfolomycin stereochemistry [2].
  • Phosphoglycerate Linker: A 3-phosphoglyceric acid unit connecting the oligosaccharide to the lipid tail [5].
  • Paulic Acid Moiety: An isothiocyanate-functionalized fatty acid derivative representing a rare functional group in natural products and a key pharmacophore [2].

Comparative Structural Features

FeatureSenfolomycin AMoenomycin A [5]Teichomycin A1 [5]
Aglycone CoreQuinone-like Ring AMoenuronamide pentasaccharideUndetermined (likely glycopeptide-related)
Signature SugarPaulomycose (C8, branched)Moenuronamide (C6 uronic acid)Not characterized
Lipid AnchorPaulic acid (C? + NCS)Moenocinol (C25 isoprenoid)Not characterized
Phosphate Linkage3-Phosphoglyceric acid3-Phosphoglyceric acidPhosphoglyceric acid
Key Bioactive GroupIsothiocyanateOligosaccharide chainLikely oligosaccharide

The reversed stereochemistry at the paulomycose C3″ methoxy group distinguishes senfolomycin A from paulomycin E, underscoring the role of minor stereochemical variations in biological activity [2]. The isothiocyanate group enables unique target interactions absent in other phosphoglycolipids like moenomycins (e.g., Flavomycin) [5].

Biomedical Significance in Antimicrobial Resistance Mitigation

Senfolomycin A exhibits potent activity against Gram-positive bacteria, positioning it as a candidate for addressing critical AMR threats:

  • Spectrum of Activity: Demonstrates efficacy against multidrug-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and other Gram-positive pathogens implicated in life-threatening infections [2] [3]. Its isothiocyanate group disrupts essential bacterial enzymes through covalent modification, a mechanism less prone to conventional resistance development.
  • Overcoming Resistance Mechanisms: Senfolomycin A targets bacterial cell wall biosynthesis upstream of late-stage processes inhibited by β-lactams or glycopeptides (e.g., vancomycin) [5] [7]. This orthogonal mechanism circumvents common resistance pathways like β-lactamase expression or vancomycin-resistant enterococci (VRE) alterations in peptidoglycan termini [3] [6].
  • Synergy Potential: As a phosphoglycolipid, senfolomycin A may act synergistically with other cell wall inhibitors (e.g., β-lactams) by targeting complementary biosynthetic steps. This could revitalize existing antibiotics against resistant strains [5].
  • AMR Context: With ~1.27 million annual deaths directly attributable to antimicrobial-resistant infections [3], and major classes like carbapenems facing rising resistance [6], senfolomycin A’s novel scaffold offers a template for developing next-generation agents. Its structural complexity presents challenges for total synthesis but opportunities for engineered biosynthesis via pau gene manipulation [2].

Mechanistic Advantages Against AMRSenfolomycin A’s covalent inhibition via isothiocyanate provides a kinetic advantage against target-based resistance. Unlike reversible inhibitors where single mutations reduce binding affinity, covalent modifiers require mutations that either block access to the target nucleophile or enhance enzymatic detoxification – mechanisms less frequently observed for this compound class [2] [7]. This intrinsic resilience supports its development potential despite the broader challenges of antibiotic discovery and resistance evolution.

Properties

CAS Number

11017-36-0

Product Name

Senfolomycin A

IUPAC Name

3-[4-(5-acetyl-5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid

Molecular Formula

C29H36N2O16S

Molecular Weight

700.7 g/mol

InChI

InChI=1S/C29H36N2O16S/c1-6-14(31-10-48)27(39)47-22-16(9-43-13(4)33)45-25(28(40)8-15(34)20(30)19(24(28)36)26(37)38)21(35)23(22)46-18-7-17(42-5)29(41,11(2)32)12(3)44-18/h6,12,16-18,21-23,25,30,35-36,40-41H,7-9H2,1-5H3,(H,37,38)/b14-6-,30-20?

InChI Key

ZIOGVGDMWOZVBR-NSIKDUERSA-N

SMILES

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(=O)C)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)N=C=S

Synonyms

senfolomycin A

Canonical SMILES

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(=O)C)O)OC)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)N=C=S

Isomeric SMILES

C/C=C(/C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(=O)C)O)OC)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)\N=C=S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.